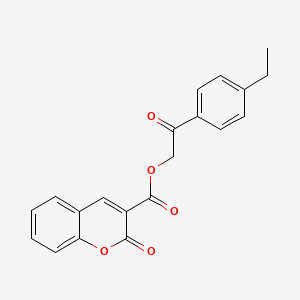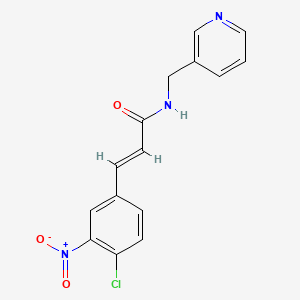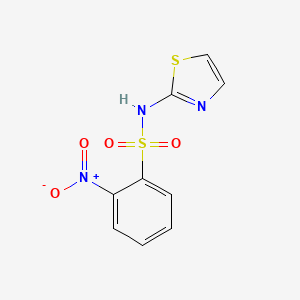![molecular formula C19H17N3O3 B5706457 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)
2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, in cancer cells, this compound inhibits the activity of an enzyme called topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, this compound has been shown to inhibit the activity of a protein called beta-amyloid, which is involved in the formation of plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate depend on the specific application and the target cells or tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In neurodegenerative diseases, this compound has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and reduce inflammation.
实验室实验的优点和局限性
The advantages of using 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate in lab experiments include its synthetic availability, high potency, and selectivity for specific targets. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
For the research on 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate include:
1. Development of more efficient synthesis methods for large-scale production.
2. Further studies to determine the safety and efficacy of this compound in vivo.
3. Exploration of its potential use in other fields such as immunology and cardiovascular diseases.
4. Identification of new targets and mechanisms of action for this compound.
5. Combination studies with other drugs to enhance its efficacy and reduce potential toxicity.
In conclusion, 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of specific enzymes and proteins, leading to various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy in vivo. The future directions for research on this compound include the development of more efficient synthesis methods, exploration of its potential use in other fields, and identification of new targets and mechanisms of action.
合成方法
The synthesis method of 2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 4-methyl-2-pyridinamine and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学研究应用
2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, it has been studied for its potential use in treating bacterial infections.
属性
IUPAC Name |
[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-8-20-17(9-12)22-18(23)11-25-19(24)15-10-13(2)21-16-6-4-3-5-14(15)16/h3-10H,11H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNSFYVAKJCTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylpyridin-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)


![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)